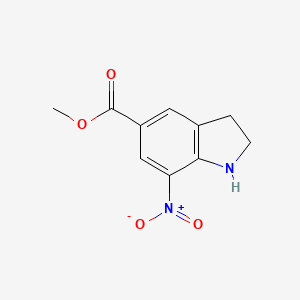
methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a carboxylate ester at the 5th position of the indole ring. These structural features contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process begins with the nitration of indole-5-carboxylic acid to introduce the nitro group at the 7th position. This is followed by the reduction of the nitro group to form the corresponding amine, which is then subjected to esterification using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl indole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroindole: Similar nitro group but lacks the carboxylate ester, affecting its solubility and reactivity.
2,3-Dihydro-1H-indole-5-carboxylate: Lacks the nitro group, resulting in different biological activities.
Uniqueness
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is unique due to the presence of both the nitro group and the carboxylate ester, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)7-4-6-2-3-11-9(6)8(5-7)12(14)15/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
MEISTKVXUHSADY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


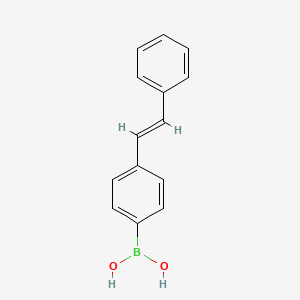
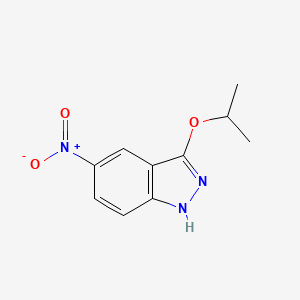

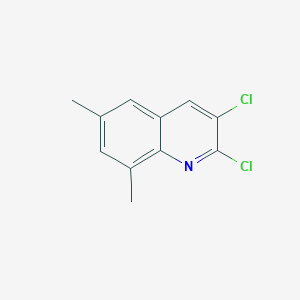
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
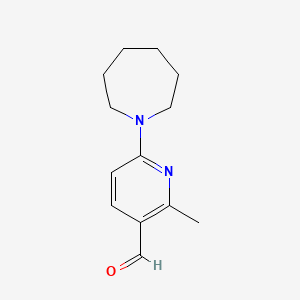

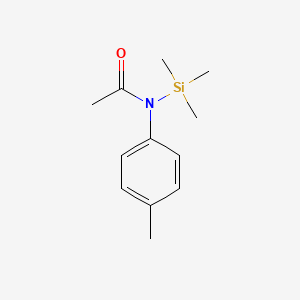
![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)
![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
